molecular formula C9H9NO6S B14530534 (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid CAS No. 62376-77-6

(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid

Cat. No.: B14530534
CAS No.: 62376-77-6
M. Wt: 259.24 g/mol
InChI Key: CRIIZJYHGBXOMZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid is an organic compound characterized by the presence of a methyl group, a nitro group, and a sulfonyl group attached to a benzene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid typically involves multiple steps, starting with the nitration of toluene to form 4-nitrotoluene. This is followed by sulfonation to introduce the sulfonyl group, and finally, the acetic acid moiety is added through a carboxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of both electron-withdrawing (nitro, sulfonyl) and electron-donating (methyl) groups on the benzene ring allows for versatile chemical transformations .

Properties

CAS No.

62376-77-6

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

2-(4-methyl-2-nitrophenyl)sulfonylacetic acid

InChI

InChI=1S/C9H9NO6S/c1-6-2-3-8(7(4-6)10(13)14)17(15,16)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

CRIIZJYHGBXOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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